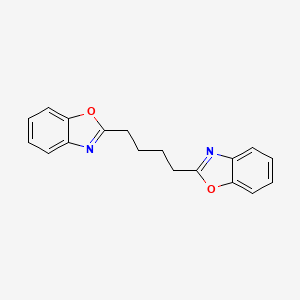

Benzoxazole, 2,2'-(1,4-butanediyl)bis-

Description

General Context of Benzoxazole (B165842) Derivatives in Synthetic Chemistry and Materials Science

Benzoxazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, serves as a "privileged scaffold" in both synthetic chemistry and materials science. globalresearchonline.net Its aromatic and relatively stable structure, which also possesses reactive sites for functionalization, makes it a versatile building block for more complex molecules. globalresearchonline.net In medicinal chemistry, benzoxazole derivatives are recognized for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties. jocpr.comnih.gov This has led to their incorporation into various pharmaceutical agents.

Beyond the realm of medicine, benzoxazole derivatives have made significant contributions to materials science. Their unique photophysical properties, such as strong fluorescence, have led to their use as optical brighteners in detergents and textiles, as well as in the development of fluorescent dyes and probes for biological imaging. jocpr.com The ability to tune the electronic and photophysical properties of benzoxazole-containing molecules through synthetic modifications allows for the creation of materials with tailored characteristics for applications in organic electronics and sensor technology.

Architectural Significance of Bis-Benzoxazole Frameworks

These frameworks are of particular interest in coordination chemistry, where they can act as bidentate or bridging ligands. figshare.com The nitrogen atoms within the oxazole rings provide coordination sites for metal ions, enabling the construction of complex supramolecular structures, including coordination polymers and metal-organic frameworks (MOFs). figshare.commdpi.com The resulting metal complexes can exhibit unique catalytic, magnetic, or luminescent properties, driven by the interplay between the metal center and the bis-benzoxazole ligand. The flexible or rigid nature of the linker can influence the coordination geometry and the resulting properties of the metal complex. For instance, a flexible alkyl chain, such as the butanediyl group in the title compound, allows for a degree of conformational freedom, which can be advantageous in the formation of stable coordination polymers.

Research Landscape of 2,2'-(1,4-butanediyl)bis-benzoxazole: A Focused Review

The specific compound, Benzoxazole, 2,2'-(1,4-butanediyl)bis-, with the molecular formula C₁₈H₁₆N₂O₂, has been a subject of interest primarily in the field of coordination chemistry as a versatile bridging ligand. While detailed synthetic procedures and comprehensive characterization data for the free ligand are not extensively reported in publicly available literature, its application in the synthesis of novel coordination polymers highlights its significance.

A notable study by Li et al. (2019) describes the synthesis and characterization of a new one-dimensional cuprous coordination polymer using 2,2'-(1,4-butanediyl)bis-1,3-benzoxazole (BBO) as a bridging ligand. figshare.com In this research, the BBO ligand, in conjunction with triphenylphosphine (B44618) sulfide (B99878) (SPPh₃), was used to construct the coordination polymer {[Cu(BBO)(SPPh₃)]ClO₄}ₙ. figshare.com

The synthesis of the BBO ligand itself is generally achieved through a multi-step process. This typically involves the condensation reaction between two benzoxazole precursor molecules and a linker containing four carbon atoms, such as 1,4-dibromobutane. This method allows for the creation of the flexible butanediyl bridge connecting the two benzoxazole units.

The resulting coordination polymer exhibited interesting properties. The copper(I) center adopted a distorted trigonal planar geometry. figshare.com Of particular note is the solid-state luminescence of the polymer, which shows a blue emission peak at 428 nm when excited at 355 nm. figshare.com This luminescence is attributed to a metal-to-ligand charge transfer (MLCT) mechanism. figshare.com Furthermore, the study investigated the electrochemical behavior of the coordination polymer and its potential antioxidant activity, finding that it has the capacity to scavenge hydroxyl and superoxide (B77818) radicals in vitro. figshare.com

The research on 2,2'-(1,4-butanediyl)bis-benzoxazole underscores the importance of bis-benzoxazole frameworks in the development of functional materials. The ability of this ligand to bridge metal centers and facilitate the formation of luminescent coordination polymers opens avenues for the design of new materials for applications in areas such as sensing, light-emitting devices, and catalysis. Further research into the synthesis and characterization of this and related bis-benzoxazole ligands would be beneficial to fully explore their potential in various scientific domains.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆N₂O₂ | |

| Molecular Weight | 292.33 g/mol | |

| Coordination Polymer | {[Cu(BBO)(SPPh₃)]ClO₄}ₙ | figshare.com |

| Luminescence Emission | 428 nm (blue) | figshare.com |

| Excitation Wavelength | 355 nm | figshare.com |

| Coordination Geometry | Distorted trigonal planar | figshare.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

2008-10-8 |

|---|---|

Molecular Formula |

C18H16N2O2 |

Molecular Weight |

292.3 g/mol |

IUPAC Name |

2-[4-(1,3-benzoxazol-2-yl)butyl]-1,3-benzoxazole |

InChI |

InChI=1S/C18H16N2O2/c1-3-9-15-13(7-1)19-17(21-15)11-5-6-12-18-20-14-8-2-4-10-16(14)22-18/h1-4,7-10H,5-6,11-12H2 |

InChI Key |

LNGWMLBHQIUQIX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(O2)CCCCC3=NC4=CC=CC=C4O3 |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)CCCCC3=NC4=CC=CC=C4O3 |

Other CAS No. |

2008-10-8 |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 1,4 Butanediyl Bis Benzoxazole and Analogous Bis Benzoxazole Systems

Establishment of Foundational Synthetic Routes

The most established and direct method for synthesizing 2,2'-alkylenebis(benzoxazoles) involves the condensation of a dicarboxylic acid with two equivalents of 2-aminophenol (B121084). This approach builds both benzoxazole (B165842) rings in a single pot, differing from methods that construct the rings sequentially. Adipic acid is the specific precursor for the 1,4-butanediyl linker in the target molecule.

A key challenge in this synthesis is the need for a potent condensing agent to facilitate the dehydration and cyclization process at high temperatures. Polyphosphoric acid (PPA) and its ester derivatives are the most common reagents for this transformation. beilstein-journals.orgorganic-chemistry.org PPA serves as both the catalyst and the reaction medium, promoting the formation of the benzoxazole ring from carboxylic acids and 2-aminophenols. beilstein-journals.org

One effective variation employs trimethylsilyl (B98337) polyphosphate (PPSE), which can be prepared in situ from phosphorus pentoxide and hexamethyldisiloxane, as both the solvent and condensing agent. This method has been successfully used to synthesize a series of 2,2'-alkylenebis(benzoxazoles). The reaction involves heating a mixture of 2-aminophenol and a suitable dicarboxylic acid (e.g., adipic acid for the C4 linker) in PPSE. This one-pot procedure provides the target bis-benzoxazole compounds in good yields.

| Starting Materials | Reagent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Aminophenol, Adipic Acid | PPSE | 160 | 3 | 88 |

| 2-Aminophenol, Pimelic Acid | PPSE | 160 | 3 | 85 |

| 2-Aminophenol, Suberic Acid | PPSE | 160 | 3 | 90 |

This table presents data on the synthesis of 2,2'-alkylenebis(benzoxazoles) using the PPSE method.

Advancements in Catalytic Synthesis of Benzoxazole Moieties

While traditional methods are effective, contemporary research focuses on developing more efficient, milder, and environmentally benign catalytic systems. Although many advanced catalytic methods are demonstrated on simpler mono-benzoxazoles, their principles are directly applicable to the synthesis of more complex bis-benzoxazole systems.

Transition metal catalysis offers powerful tools for forming the benzoxazole heterocycle under milder conditions than those required by PPA. nitrkl.ac.in Various catalysts based on copper, palladium, iron, and other metals have been developed.

Copper-Catalyzed Synthesis: Copper catalysts are widely used for the intramolecular cyclization of ortho-haloanilides to form benzoxazoles. organic-chemistry.org A potential route to 2,2'-(1,4-butanediyl)bis-benzoxazole could involve the synthesis of a precursor like N,N'-(adipoyl)bis(2-halosubstituted-aniline), followed by a double intramolecular copper-catalyzed C-O bond formation. Copper(I) iodide (CuI) is a common catalyst for such transformations. organic-chemistry.orgorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the Suzuki coupling, provide a versatile method for constructing complex molecules. nih.gov A convergent synthesis could be envisioned where a pre-formed benzoxazole unit bearing a reactive group is coupled. For instance, the Suzuki cross-coupling of a 2-(halomethyl)benzoxazole with a 1,2-bis(boronic ester)ethane or a similar reaction could form the butanediyl bridge. Similarly, 2-(2-bromophenyl)benzoxazole can be coupled with various arylboronic acids, demonstrating the utility of Pd-catalysis in functionalizing the benzoxazole core. nih.gov

To avoid the cost and potential toxicity of metal catalysts, metal-free and organocatalytic methods have gained prominence. These strategies often rely on the activation of substrates using non-metallic reagents.

One prominent metal-free approach is the oxidative cyclization of catechols with amines, which offers a green and economical pathway to benzoxazoles. researchgate.net For a bis-benzoxazole system, this could theoretically involve reacting a catechol with a diamine linked by the desired alkyl chain. Another approach involves the use of triflic anhydride (B1165640) (Tf₂O) to activate tertiary amides for cyclization with 2-aminophenols, providing a mild and effective route to 2-substituted benzoxazoles. nih.gov Organocatalysts, such as N,N-dimethyl-4-aminopyridine (DMAP), have been shown to catalyze the C-2 aroylation of benzoxazoles with acid chlorides, indicating the potential for non-metallic catalysts to facilitate key bond-forming steps. organic-chemistry.org

Green chemistry principles aim to reduce waste and energy consumption in chemical synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, often leading to higher yields and shorter reaction times. researchgate.netnih.gov

The condensation of 2-aminophenol with dicarboxylic acids can be significantly accelerated using microwave irradiation, often in the absence of a solvent or using green solvents. researchgate.net For example, the cyclocondensation of 2-aminophenols with aldehydes under microwave irradiation is a well-established green protocol. jbarbiomed.com The use of recyclable catalysts, such as ionic liquids or supported acids, in combination with microwave heating, further enhances the environmental credentials of the synthesis. researchgate.netnih.gov For instance, a Brønsted acidic ionic liquid gel has been used as an efficient and recyclable heterogeneous catalyst for benzoxazole synthesis under solvent-free conditions. nih.gov Similarly, reactions in aqueous media using catalysts like samarium triflate represent a green alternative to traditional organic solvents. organic-chemistry.org

| Catalyst / Method | Conditions | Time | Advantage |

| Phenyliodonium bis(trifluoroacetate) (PIFA) | Microwave, Ethanol | 5 min | Rapid, good conversion |

| [CholineCl][oxalic acid] (DES) | Microwave, Solvent-free | 15 min | Green, recyclable catalyst |

| Imidazolium ionic liquid @ Fe₃O₄ NPs | Ultrasound, Solvent-free | 30 min | Recyclable magnetic catalyst, rapid |

| Brønsted Acidic Ionic Liquid Gel | Solvent-free, 130°C | 5 h | High yield, recyclable catalyst |

This table compares various green synthetic methods applicable to the formation of the benzoxazole ring.

Oxidative Cyclization Pathways and Precursor Derivatization

Oxidative cyclization is a common and efficient strategy for constructing the benzoxazole ring. nih.gov A typical pathway involves the condensation of 2-aminophenol with an aldehyde to form a phenolic Schiff base intermediate, which is then oxidized to yield the final benzoxazole. researchgate.net To synthesize 2,2'-(1,4-butanediyl)bis-benzoxazole, a bis-Schiff base would be the key precursor. This could be prepared by reacting two equivalents of 2-aminophenol with a suitable dialdehyde, such as succinaldehyde, followed by a double oxidative cyclization.

A variety of oxidizing agents can be employed for this transformation, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), manganese(III) acetate, and lead(IV) acetate. researchgate.net The choice of oxidant can be crucial for the reaction's success and yield. Metal-free oxidative systems, such as using elemental sulfur or molecular oxygen with a catalyst, are also effective and align with green chemistry principles. organic-chemistry.orgresearchgate.net

Derivatization of the precursors offers another level of control. For example, starting with substituted 2-aminophenols allows for the introduction of various functional groups onto the benzene (B151609) portion of the benzoxazole ring, enabling the tuning of the final molecule's properties.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is critical for maximizing the yield and purity of 2,2'-(1,4-butanediyl)bis-benzoxazole. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

In foundational methods using PPA or PPSE, the concentration of the condensing agent and the reaction temperature are the most important variables. For PPA, a P₂O₅ content of over 85% is often required to achieve high molecular weight in related polybenzoxazole syntheses. researchgate.net

For catalytic methods, catalyst loading is a crucial parameter. In many transition-metal-catalyzed reactions, minimizing the amount of catalyst is desirable for both economic and environmental reasons. The choice of ligand in palladium or copper catalysis can dramatically influence reactivity and selectivity. organic-chemistry.org In green synthetic approaches, the optimization may focus on minimizing reaction time and temperature while maintaining high yields, for example by fine-tuning microwave power and duration. jbarbiomed.com

Work-up procedures also play a role in the final isolated yield. In PPA-mediated reactions, the highly viscous mixture is typically poured onto ice water to hydrolyze the acid and precipitate the product, which can then be collected and purified. nitrkl.ac.in For methods using recyclable catalysts, an efficient separation of the catalyst from the product is a key optimization step. nih.gov

Coordination Chemistry and Metal Ligand Interactions of 2,2 1,4 Butanediyl Bis Benzoxazole

Ligand Design Principles and Coordination Behavior

The design of Benzoxazole (B165842), 2,2'-(1,4-butanediyl)bis- (BBO) incorporates several key principles that govern its coordination behavior. As a bis-bidentate ligand, it possesses two nitrogen donor atoms within the oxazole (B20620) rings, which serve as the primary coordination sites for metal ions. researchgate.net The crucial feature of BBO is the tetramethylene (butane-1,4-diyl) spacer connecting the two benzoxazole units. This aliphatic chain imparts significant conformational flexibility, allowing the two donor sites to orient in various ways to satisfy the geometric preferences of different metal centers. researchgate.net

This flexibility allows the ligand to act in either a chelating fashion to a single metal center or, more commonly, as a bridging ligand connecting two different metal centers. nih.gov The rotational freedom around the C-C single bonds of the butyl spacer enables the ligand to adopt conformations ranging from a fully extended, linear-like arrangement to a more twisted or folded state. This adaptability is fundamental to its ability to participate in the self-assembly of diverse supramolecular structures, from discrete binuclear complexes to infinite one-dimensional (1D) helical chains. researchgate.net The resulting architecture is often a delicate balance between the ligand's intrinsic conformational preferences and the coordination geometry favored by the metal ion. nih.gov

Synthesis and Structural Elucidation of Metal Complexes and Coordination Polymers

Copper(I) ions, with their d¹⁰ electronic configuration, exhibit flexible coordination geometries, commonly favoring tetrahedral or trigonal planar arrangements. This makes them excellent candidates for constructing structurally diverse complexes with flexible ligands like BBO. Research has shown that the reaction of BBO with copper(I) precursors can lead to different architectures depending on the reaction conditions and the anions present. researchgate.net

For instance, the reaction of BBO with [Cu(CH₃CN)₂(PPh₃)₂][ClO₄] yields a one-dimensional coordination polymer with the formula {[Cu(BBO)(PPh₃)]ClO₄}∞. researchgate.net In this structure, the BBO ligand acts as a bridge between adjacent copper(I) ions, forming a single-stranded helical chain. researchgate.net Each copper(I) center is three-coordinated, bonded to one nitrogen from a BBO ligand, one nitrogen from another BBO ligand, and one phosphorus atom from an auxiliary triphenylphosphine (B44618) (PPh₃) ligand. researchgate.net

In contrast, changing the counter-anion to hexafluorophosphate (B91526) (PF₆⁻) results in the formation of a discrete binuclear complex, [Cu₂(BBO)(PPh₃)₄]·2PF₆. researchgate.net Here, the BBO ligand bridges two copper(I) centers, but instead of forming an infinite polymer, the structure is a finite molecule where each copper ion is also coordinated to two triphenylphosphine ligands. researchgate.net In both cases, the copper(I) ion adopts a three-coordinate, planar trigonal geometry. researchgate.net

Silver(I) ions are well-known for their ability to form a wide array of coordination polymers with diverse dimensionalities (1D, 2D, and 3D). nih.gov Like Cu(I), Ag(I) has a d¹⁰ configuration and displays variable coordination numbers and geometries, including linear, T-shaped, trigonal planar, and tetrahedral. nih.govnih.gov While specific crystal structures of Ag(I) with Benzoxazole, 2,2'-(1,4-butanediyl)bis- are not extensively detailed in the cited literature, the behavior of analogous flexible bis(imidazole) and bis(benzimidazole) ligands provides significant insight. researchgate.netnih.gov

For these related systems, the flexible butane (B89635) spacer allows the ligands to bridge Ag(I) centers to form structures ranging from simple 1D zigzag or helical chains to more complex 2D and 3D networks. nih.govnih.gov The final architecture is highly dependent on the coordination preferences of the silver ion and the influence of other components in the reaction, such as anions and auxiliary ligands. researchgate.netacs.org

The synthesis of copper(I) complexes with BBO provides a clear example of this modulatory effect. The use of the perchlorate (B79767) (ClO₄⁻) anion leads to the self-assembly of a 1D coordination polymer, whereas the less coordinating hexafluorophosphate (PF₆⁻) anion facilitates the formation of a discrete binuclear complex. researchgate.net This demonstrates that the anion can template the formation of entirely different structural motifs.

Auxiliary ligands, such as triphenylphosphine (PPh₃) in the Cu(I)-BBO systems, play a vital role by occupying coordination sites on the metal center. researchgate.net This can control the dimensionality of the resulting structure by preventing the formation of higher-dimensional networks and favoring discrete molecules or simple 1D chains. sielc.com In complexes with other flexible ligands, the introduction of dicarboxylate co-ligands has been shown to link metal-ligand chains into more complex 2D or 3D frameworks. mdpi.com

Analysis of Coordination Modes and Geometric Configurations

The flexible butyl chain of BBO allows it to exhibit different coordination modes. The most common mode observed is as a bis-monodentate bridging ligand, where each benzoxazole nitrogen coordinates to a different metal center. nih.govresearchgate.net This bridging is fundamental to the formation of both the binuclear copper complex and the 1D coordination polymer.

In the copper(I) complexes, {[Cu(BBO)(PPh₃)]ClO₄}∞ and Cu₂(BBO)(PPh₃)₄₂, the Cu(I) centers consistently display a three-coordinate, slightly distorted trigonal planar geometry. researchgate.net This configuration is achieved by coordination to two nitrogen atoms from two different BBO ligands (in the polymer) or one BBO ligand (in the binuclear complex) and one or two phosphorus atoms from the triphenylphosphine ligands.

For analogous Ag(I) systems with similar flexible bis(imidazole) ligands, various geometries are observed. These include two-coordinate linear geometries and three-coordinate distorted T-shaped geometries, depending on the specific ligand and counter-anion used. nih.govnih.gov The ability of the flexible ligand to accommodate these different geometric preferences is a hallmark of its design. researchgate.net

| Complex | Formula | Metal Center Geometry | Coordination Number | Structure Type | Anion | Reference |

|---|---|---|---|---|---|---|

| 1 | {[Cu(BBO)(PPh₃)]ClO₄}∞ | Planar Trigonal | 3 | 1D Coordination Polymer (Helical Chain) | ClO₄⁻ | researchgate.net |

| 2 | [Cu₂(BBO)(PPh₃)₄]·2PF₆ | Planar Trigonal | 3 | Binuclear Complex | PF₆⁻ | researchgate.net |

Self-Assembly Processes in Metal-Organic Systems

Self-assembly is the spontaneous organization of individual components into ordered structures, driven by specific, non-covalent interactions. tandfonline.comscilit.com In the context of the BBO ligand, coordination-driven self-assembly is the process by which the ligand and metal ions combine to form well-defined supramolecular architectures. researchgate.net The final product of this process—be it a discrete molecule or an infinite polymer—is the thermodynamically most stable arrangement under the given reaction conditions. mdpi.com

The formation of either the 1D helical polymer {[Cu(BBO)(PPh₃)]ClO₄}∞ or the binuclear complex Cu₂(BBO)(PPh₃)₄₂ is a textbook example of a self-assembly process controlled by subtle chemical inputs. researchgate.net The interplay between the flexible ligand's conformational freedom, the metal ion's preferred coordination geometry, and the templating effect of the counter-anion directs the components to assemble into a specific, stable structure. nih.gov The resulting architectures are often further stabilized by weaker intermolecular forces, such as π-π stacking interactions between the aromatic benzoxazole rings, which help to organize the primary structures into higher-order two-dimensional (2D) or three-dimensional (3D) supramolecular arrays. tandfonline.comresearchgate.net

Electrochemical Characterization of Metal-Bis-benzoxazole Complexes

The electrochemical properties of metal complexes incorporating the ligand 2,2'-(1,4-butanediyl)bis-benzoxazole provide valuable insights into their redox behavior and the electronic influence of the ligand on the metallic center. Studies in this area have focused on understanding the electron transfer processes and the stability of different oxidation states of the coordinated metal ions. Research has employed techniques such as cyclic voltammetry to probe these characteristics.

Investigations into a one-dimensional copper(I) coordination polymer, {[Cu(BBO)(SPPh₃)]ClO₄}n, where BBO is 2,2'-(1,4-butanediyl)bis-benzoxazole, have been conducted to determine its electrochemical signature. The cyclic voltammogram of this polymer revealed an irreversible redox process for the Cu²⁺/Cu⁺ couple, indicating that the copper center can be oxidized but the resulting species is not stable on the timescale of the experiment and does not readily reduce back to the initial state. researchgate.net This irreversibility suggests a change in the coordination environment of the copper ion upon oxidation.

Similarly, the electrochemical behavior of a binuclear silver(I) complex with the same 2,2'-(1,4-butanediyl)bis-benzoxazole ligand has been explored. The cyclic voltammetry of this Ag(I) complex also demonstrated an irreversible redox wave for the Ag⁺/Ag couple. researchgate.net This finding points towards a similar instability of the oxidized species for the silver complex under the experimental conditions.

The consistent observation of irreversible redox processes for both copper(I) and silver(I) complexes of 2,2'-(1,4-butanediyl)bis-benzoxazole suggests that the ligand framework may not be ideally suited to stabilize the higher oxidation states of these d¹⁰ metal ions. The structural rearrangements that likely occur upon electron transfer could contribute to this electrochemical irreversibility. Further detailed studies, including variation of the solvent, supporting electrolyte, and scan rate, would be beneficial to fully elucidate the mechanisms of these redox reactions.

The following table summarizes the key electrochemical findings for metal complexes of 2,2'-(1,4-butanediyl)bis-benzoxazole based on available research.

| Metal Complex | Redox Couple | Nature of the Redox Process |

| {[Cu(BBO)(SPPh₃)]ClO₄}n | Cu²⁺/Cu⁺ | Irreversible |

| [Ag₂(BBO)₂(ClO₄)₂] | Ag⁺/Ag | Irreversible |

Supramolecular Chemistry of 2,2 1,4 Butanediyl Bis Benzoxazole

Principles of Supramolecular Architecture Design

The design of specific supramolecular architectures from molecules like 2,2'-(1,4-butanediyl)bis-benzoxazole relies on controlling the balance of the non-covalent interactions discussed above. The concept of a "supramolecular synthon," which is a structural unit within a molecule that can form reliable and predictable intermolecular interactions, is central to this design process.

For 2,2'-(1,4-butanediyl)bis-benzoxazole, the benzoxazole (B165842) moiety itself can be considered a synthon for π-π stacking. The flexible butyl chain, however, introduces a degree of unpredictability. The length and flexibility of this linker can allow the molecule to adopt various conformations, potentially leading to different packing arrangements and even polymorphism, where the same compound crystallizes into different structures. mdpi.com

The design principles for achieving a desired architecture would involve:

Solvent Selection: The choice of solvent can influence which non-covalent interactions dominate. Aromatic solvents might compete for π-π stacking sites, while hydrogen-bonding solvents could interact with the benzoxazole heteroatoms.

Co-crystallization: Introducing a second molecule (a "co-former") that can form specific interactions, such as strong hydrogen bonds with the benzoxazole rings, can direct the assembly into a predictable, binary crystal lattice. researchgate.net

Template-Directed Synthesis: While more complex, it is conceivable that a template molecule could be used to guide the assembly of 2,2'-(1,4-butanediyl)bis-benzoxazole molecules into a specific higher-order structure.

Exploration of Supramolecular Isomerism and Chirality Transfer

Supramolecular isomerism occurs when the same set of molecules assembles into different, stable, higher-order structures. Given the conformational flexibility of the butyl linker in 2,2'-(1,4-butanediyl)bis-benzoxazole, it is plausible that this molecule could exhibit supramolecular isomerism. Different conformers of the molecule could lead to distinct packing arrangements in the solid state, resulting in polymorphs with different physical properties.

Chirality, or "handedness," is another fascinating aspect of supramolecular chemistry. While 2,2'-(1,4-butanediyl)bis-benzoxazole is an achiral molecule, it is possible for it to form chiral supramolecular assemblies. This can happen if the molecules arrange themselves in a helical or other non-superimposable mirror-image pattern.

Furthermore, the concept of chirality transfer is highly relevant. If a chiral guest molecule were to be introduced into an assembly of 2,2'-(1,4-butanediyl)bis-benzoxazole, the chirality of the guest could be transferred to the entire supramolecular structure, inducing a preferred handedness in the assembly. lookchem.com Studies on other bis(benzoxazole) frameworks have shown that an achiral bis(benzoxazole) structure can be "chiralized" by incorporating a chiral moiety, leading to enantiomerically pure forms. lookchem.com This demonstrates the potential for inducing and controlling chirality at the supramolecular level in systems based on this structural motif.

Directed Self-Assembly for Controlled Higher-Order Structures

Directed self-assembly involves guiding molecules to form specific, complex structures with a high degree of control. For a molecule like 2,2'-(1,4-butanediyl)bis-benzoxazole, this could be achieved by manipulating experimental conditions or by modifying the molecular structure itself.

One approach to directed self-assembly is to use surfaces as templates. By depositing the molecules onto a crystalline substrate, the underlying atomic lattice of the substrate could direct the orientation and packing of the molecules, leading to the formation of well-ordered two-dimensional structures.

Another strategy involves the use of external stimuli. For example, if photoresponsive groups were incorporated into the molecular structure, light could be used to trigger conformational changes and, consequently, changes in the supramolecular assembly. Similarly, temperature can be a tool to control the assembly process, as different structures may be thermodynamically favored at different temperatures.

In related systems, such as the self-assembly of bisporphyrins with linker molecules, the geometric constraints of the components dictate the formation of either simple 1:1 complexes or more complex higher-order assemblies. A similar principle would apply to 2,2'-(1,4-butanediyl)bis-benzoxazole, where its interaction with other molecules could be tailored to direct the formation of specific architectures.

Polymer Science and Non Medical Materials Applications of Bis Benzoxazole Derivatives

Integration of Bis-benzoxazole Units into Polymer Backbones

The versatile nature of the bis-benzoxazole structure allows for its incorporation into a variety of polymer backbones, leading to materials with tailored properties for specific applications. The flexible 1,4-butanediyl linker in Benzoxazole (B165842), 2,2'-(1,4-butanediyl)bis- can impart improved solubility and processability compared to its fully aromatic counterparts, while the rigid benzoxazole units contribute to thermal and chemical resistance.

Synthesis and Properties of Polybenzoxazines

Polybenzoxazines are a class of high-performance thermosetting polymers known for their excellent thermal stability, low water absorption, and high char yield. mit.edu The synthesis of polybenzoxazines typically involves the ring-opening polymerization of benzoxazine (B1645224) monomers, which are synthesized from a phenol, a primary amine, and formaldehyde (B43269). mit.eduresearchgate.net

While direct polymerization of Benzoxazole, 2,2'-(1,4-butanediyl)bis- into a polybenzoxazine is not the standard synthetic route, a precursor molecule, a bisphenol containing the 2,2'-(1,4-butanediyl)bis-benzoxazole core, could be utilized. This bisphenol precursor would then be reacted with a primary amine and formaldehyde to generate a benzoxazine monomer. Subsequent thermal curing of this monomer would lead to a crosslinked polybenzoxazine network. The incorporation of the pre-formed benzoxazole rings within the bisphenol precursor is an alternative approach to the more common method of forming the benzoxazole ring system during a separate synthesis step.

The resulting polybenzoxazine would be expected to exhibit high thermal stability, characteristic of this polymer class. For comparison, polybenzoxazines based on other bisphenols, such as bisphenol-A, demonstrate high char yields, indicating excellent flame retardancy. researchgate.net The flexible butanediyl linker in the backbone of the polymer derived from the target compound would likely influence the glass transition temperature (Tg) and the mechanical properties of the cured resin, potentially leading to a more ductile material compared to those with more rigid linkages.

Development of Polyimides for High-Performance Applications

Polyimides are renowned for their exceptional thermal and oxidative stability, high mechanical strength, and excellent dielectric properties, making them suitable for applications in aerospace and electronics. vt.edu The introduction of benzoxazole units into polyimide backbones can further enhance these properties. rsc.org Polyimides are typically synthesized via a two-step process involving the reaction of a dianhydride with a diamine to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. vt.edu

To incorporate Benzoxazole, 2,2'-(1,4-butanediyl)bis- into a polyimide, a diamino-functionalized derivative of the compound would be required. This diamine monomer could then be polymerized with various aromatic tetracarboxylic dianhydrides. The properties of the resulting polyimides would be highly dependent on the choice of the dianhydride.

The presence of the rigid benzoxazole rings is expected to lead to polyimides with high glass transition temperatures (Tg) and excellent thermal stability. For instance, poly(benzoxazole imide)s derived from other isomeric diamines containing a benzoxazole moiety have shown Tg values ranging from 285 to 363 °C and 5% weight loss temperatures (Td5%) between 510 and 564 °C. rsc.org The flexible butanediyl linker would likely enhance the solubility and processability of the polyimide without significantly compromising its thermal performance. It is anticipated that these polymers would also exhibit good mechanical properties, with high tensile strength and modulus. nih.gov

Table 1: Representative Properties of High-Performance Polyimides Containing Benzoxazole Moieties This table presents data for analogous polyimide systems to illustrate the expected performance.

| Polymer System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |

| PBOPI with ODPA rsc.org | 285 - 363 | 510 - 564 | 103 - 126 | 2.9 - 3.7 |

| Br-BPDA-derived Polyimides nih.gov | Not specified | >500 | 59.2 - 109.3 | 1.8 - 2.2 |

Conjugated Polymers for Optoelectronic Devices

Conjugated polymers are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors due to their unique electronic and optical properties. nih.govmdpi.com The incorporation of electron-deficient benzoxazole units into a conjugated polymer backbone can be used to tune the material's optoelectronic properties. researchgate.net

To create a conjugated polymer from Benzoxazole, 2,2'-(1,4-butanediyl)bis- , the benzoxazole rings would need to be functionalized with reactive groups suitable for cross-coupling polymerization reactions, such as di-bromo or di-boronate ester functionalities. This functionalized monomer could then be copolymerized with various electron-rich comonomers.

The non-conjugated 1,4-butanediyl linker would interrupt the π-conjugation along the polymer backbone. This would likely result in a polymer with a wider bandgap and blue-shifted absorption and emission spectra compared to fully conjugated analogues. However, the flexible linker could also enhance solubility and processability, which are often challenges in the field of conjugated polymers. mit.edu The benzoxazole units themselves would influence the polymer's electron affinity and could be used to tailor the HOMO and LUMO energy levels for specific device architectures. researchgate.net Research on similar benzo[1,2-d:4,5-d']bisoxazole (BBO) polymers has shown that extending conjugation can be used to tune the LUMO level. researchgate.net

Structure-Property Relationships in Bis-benzoxazole Containing Polymers

The final properties of polymers containing Benzoxazole, 2,2'-(1,4-butanediyl)bis- are a direct result of the interplay between the rigid, high-performance benzoxazole units and the flexible butanediyl linker.

Enhancing Thermal Stability and Mechanical Performance via Structural Modifications

The mechanical properties are also a function of the polymer architecture. In polyimides, the rigid benzoxazole segments would contribute to a high tensile modulus and strength. The flexible butanediyl linker could potentially enhance the toughness and elongation at break of the material, making it less brittle than analogous polymers with more rigid linkers. This combination of strength and flexibility is highly desirable for many high-performance applications.

Table 2: Influence of Backbone Rigidity on Polymer Properties This table provides a conceptual comparison of expected properties based on general polymer science principles.

| Polymer Backbone Feature | Expected Impact on Glass Transition Temp. (Tg) | Expected Impact on Thermal Decomposition Temp. | Expected Impact on Mechanical Modulus | Expected Impact on Solubility |

| Rigid Aromatic Units (e.g., Benzoxazole) | Increase | Increase | Increase | Decrease |

| Flexible Aliphatic Linkers (e.g., Butanediyl) | Decrease | May have minor effect | Decrease | Increase |

Tailoring Optical and Electronic Properties

In the context of conjugated polymers, the structure of the Benzoxazole, 2,2'-(1,4-butanediyl)bis- unit would play a crucial role in defining the material's optical and electronic characteristics. The interruption of conjugation by the butanediyl spacer would lead to a wider energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This would result in absorption and emission of light at shorter wavelengths, likely in the blue or ultraviolet region of the spectrum.

The electron-deficient nature of the benzoxazole ring can be used to tune the energy levels of the polymer. By pairing a monomer based on Benzoxazole, 2,2'-(1,4-butanediyl)bis- with a suitable electron-donating comonomer, the HOMO and LUMO levels of the resulting copolymer can be engineered to facilitate efficient charge injection and transport in electronic devices. whiterose.ac.uk The flexible linker could also influence the polymer's morphology in the solid state, which in turn affects charge carrier mobility and device performance. While the non-conjugated linker prevents through-chain delocalization, it may allow for more favorable inter-chain interactions and packing, which can also influence the bulk electronic properties.

Polymerization Mechanisms and Kinetic Studies

The synthesis of polybenzoxazoles (PBOs), high-performance polymers incorporating the benzoxazole moiety, typically proceeds through a two-step process. This involves the initial formation of a precursor polymer, followed by a cyclization step to form the final PBO structure. Several polymerization mechanisms are employed, with the choice of method influencing the polymer's properties and processability.

The most common route to PBOs involves the polycondensation of bis(o-aminophenol)s with aromatic diacid derivatives. nih.gov A key precursor polymer formed is a poly(o-hydroxyamide) (PHA), which then undergoes thermal cyclodehydration to yield the polybenzoxazole. nih.gov The kinetics of this cyclization are crucial as they determine the final polymer structure and properties. The conversion of the PHA to PBO is a thermally activated process, and the rate of conversion is dependent on temperature and time.

Another significant polymerization method is through aromatic nucleophilic displacement reactions. nih.gov This approach involves the reaction of bisphenols with bis(fluorophenyl) benzoxazoles, offering a route to high molecular weight PBOs with a favorable combination of physical and mechanical properties. nih.gov

The silylation method is another important technique for synthesizing PBOs. nih.gov This method utilizes trimethylsilyl-substituted bis(o-aminophenol)s which are more reactive and can lead to higher molecular weight polymers. nih.gov The polymerization proceeds via a low-temperature solution polycondensation with aromatic dicarboxylic acid chlorides to form poly(o-trimethylsiloxy-amide)s, which are then thermally converted to PBOs. nih.gov

Kinetic studies of these polymerization reactions are essential for controlling the molecular weight, polydispersity, and ultimately the performance of the resulting polymer. For instance, in the thermal rearrangement of precursor polyimides to polybenzoxazoles, the conversion to PBOs is observed to increase with temperature, with nearly complete conversion achievable at temperatures around 450 °C.

The table below summarizes some of the key polymerization methods for bis-benzoxazole derivatives.

| Polymerization Method | Monomers | Precursor Polymer | Final Polymer | Key Features |

| Polycondensation | Bis(o-aminophenol)s and Aromatic Diacid Derivatives | Poly(o-hydroxyamide) (PHA) | Polybenzoxazole (PBO) | Common and versatile method. |

| Aromatic Nucleophilic Displacement | Bisphenols and Bis(fluorophenyl) benzoxazoles | - | Polybenzoxazole (PBO) | Yields high molecular weight polymers. nih.gov |

| Silylation Method | Trimethylsilyl-substituted bis(o-aminophenol)s and Aromatic Dicarboxylic Acid Chlorides | Poly(o-trimethylsiloxy-amide) | Polybenzoxazole (PBO) | Utilizes more reactive monomers. nih.gov |

| Thermal Imidization | Diamine Monomers with Benzoxazole Moiety and Tetracarboxylic Dianhydrides | Poly(amic acid) | Poly(benzoxazole imide) (PBOPI) | Produces polymers with high thermal stability. rsc.org |

Advanced Composites and Hybrid Materials Incorporating Bis-benzoxazoles

The exceptional thermal stability, mechanical strength, and chemical resistance of polybenzoxazoles make them excellent candidates for the matrix material in advanced composites and hybrid materials. These materials are sought after in aerospace, automotive, and electronics industries where high performance under extreme conditions is required.

Bis-benzoxazole derivatives can also be incorporated into other polymer matrices to enhance their properties. For example, the introduction of a bis-benzoxazole derivative into polypropylene (B1209903) has been shown to increase the strength and modulus of the resulting composite. nih.gov In this application, the bis-benzoxazole derivative can promote the formation of large nanoparticle aggregates within the polymer matrix, which contributes to the reinforcement mechanism through a combination of stress transfer and energy dissipation. nih.gov

Hybrid materials incorporating bis-benzoxazoles and inorganic components have also been developed. For instance, hybrid materials of polybenzoxazole with silica (B1680970) have been synthesized, exhibiting good thermal stability and mechanical properties. These organic-inorganic hybrid materials can offer a unique combination of properties, such as optical transparency and high-temperature resistance.

The table below presents some representative mechanical and thermal properties of polybenzoxazole-based materials, highlighting their high-performance characteristics.

| Material | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | 5% Weight Loss Temperature (°C) |

| Poly(benzoxazole imide)s (PBOPIs) | 103–126 | 2.9–3.7 | 3.0–6.5 | 510–564 (in N₂) |

| Aromatic Polybenzoxazoles (PBOs) via Silylation | 105–135 | 2.1–2.8 | 11–25 | 545–615 (in N₂) |

Advanced Spectroscopic and Structural Characterization Methodologies

Single-Crystal X-ray Diffraction for Definitive Structural Determination

It is expected that the benzoxazole (B165842) rings themselves are largely planar. The flexible 1,4-butanediyl linker allows for significant conformational freedom, meaning the two benzoxazole moieties can adopt various orientations relative to one another in the solid state, often influenced by crystal packing forces. In a related compound, 5,5′-Diphenyl-2,2′-[butane-1,4-diylbis(sulfanediyl)]bis(1,3,4-oxadiazole), the molecule crystallizes with an inversion center at the midpoint of the central C-C bond of the butane (B89635) chain. nih.gov A similar centrosymmetric conformation could be possible for Benzoxazole, 2,2'-(1,4-butanediyl)bis-. The dihedral angle between the heterocyclic ring and any attached phenyl groups is typically small, indicating a high degree of conjugation. nih.gov When this ligand is incorporated into metal complexes, such as the cuprous coordination polymer {[Cu(BBO)(SPPh₃)]ClO₄}ₙ (where BBO is Benzoxazole, 2,2'-(1,4-butanediyl)bis-), the copper(I) centers are found to adopt a distorted trigonal planar geometry. vulcanchem.com

Table 1: Expected Crystallographic Parameters for Benzoxazole, 2,2'-(1,4-butanediyl)bis- Based on Analogous Structures

| Parameter | Expected Feature | Rationale/Comparison |

|---|---|---|

| Crystal System | Triclinic or Monoclinic | Common for flexible organic molecules. |

| Conformation | Potentially centrosymmetric | The flexible butane linker can adopt a staggered conformation with an inversion center, as seen in related structures. nih.gov |

| Benzoxazole Rings | Planar | Aromatic heterocyclic systems are inherently planar. |

| Butane Chain | Non-planar, likely staggered | To minimize steric hindrance between hydrogen atoms. |

| Inter-ring Dihedral Angle | Variable | Highly dependent on crystal packing forces due to the linker's flexibility. |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups and bonding arrangements within a molecule.

The IR spectrum of Benzoxazole, 2,2'-(1,4-butanediyl)bis- is expected to show a series of characteristic absorption bands that confirm its structure. While a specific experimental spectrum is not publicly documented, the expected frequencies can be predicted based on the analysis of other benzoxazole-containing compounds. nih.govnih.gov The key vibrations include the stretching of the carbon-nitrogen double bond (C=N) and the carbon-oxygen-carbon (C-O-C) asymmetric stretch within the oxazole (B20620) ring, as well as aromatic and aliphatic C-H stretches.

Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations and non-polar bonds. The Raman spectrum would be expected to strongly feature the symmetric vibrations of the aromatic rings and the C-C backbone of the butane linker.

Table 2: Predicted Vibrational Spectroscopy Bands for Benzoxazole, 2,2'-(1,4-butanediyl)bis-

| Wavenumber (cm⁻¹) | Assignment | Technique | Notes |

|---|---|---|---|

| 3100–3000 | Aromatic C-H Stretch | IR, Raman | Typical for sp² C-H bonds in the benzene (B151609) portion of the benzoxazole ring. |

| 2960–2850 | Aliphatic C-H Stretch | IR, Raman | Asymmetric and symmetric stretching of CH₂ groups in the butane linker. |

| ~1615 | C=N Stretch (Oxazole Ring) | IR, Raman | A key indicator of the benzoxazole heterocyclic system. |

| 1580–1450 | Aromatic C=C Stretch | IR, Raman | Multiple bands are expected from the benzene ring vibrations. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a solution-state molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the exact structure of Benzoxazole, 2,2'-(1,4-butanediyl)bis- can be confirmed. Predicted chemical shifts can be inferred from standard values for benzoxazole and alkyl chains. ipb.ptrsc.org

The ¹H NMR spectrum is expected to show signals in the aromatic region for the benzoxazole protons and two distinct multiplets in the aliphatic region for the protons of the butane linker. The symmetry of the molecule would simplify the spectrum. The ¹³C NMR spectrum would similarly show characteristic signals for the aromatic carbons of the benzoxazole rings and two signals for the carbons of the butane bridge.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzoxazole, 2,2'-(1,4-butanediyl)bis-

| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H NMR | Aromatic | 7.30–7.80 | Multiplets | Protons on the benzene portion of the benzoxazole rings. |

| -CH₂- (α to ring) | ~3.10 | Multiplet | Methylene (B1212753) groups directly attached to the benzoxazole rings. | |

| -CH₂- (β to ring) | ~2.00 | Multiplet | Central methylene groups of the butane linker. | |

| ¹³C NMR | Aromatic (C-N=O) | ~163 | Singlet | Carbon atom of the oxazole ring double-bonded to nitrogen. |

| Aromatic | 110–152 | Multiple Signals | Carbons of the benzene rings. | |

| Aliphatic (α to ring) | ~29 | Singlet | Methylene carbons directly attached to the benzoxazole rings. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The compound has a molecular formula of C₁₈H₁₆N₂O₂ and a calculated molecular weight of 292.33 g/mol . bldpharm.com

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) of 292. The fragmentation pattern would likely involve the cleavage of the butane linker. Common fragmentation pathways would include the symmetrical cleavage of the central C-C bond of the linker or the cleavage of the bond between the benzoxazole ring and the alkyl chain, leading to characteristic fragment ions.

Table 4: Expected Mass Spectrometry Data for Benzoxazole, 2,2'-(1,4-butanediyl)bis-

| m/z Value | Ion | Description |

|---|---|---|

| 292 | [M]⁺˙ | Molecular ion |

| 173 | [C₁₀H₉N₂O]⁺ | Fragment from cleavage of the central C-C bond of the butane linker. |

| 146 | [C₈H₆NO]⁺ | Fragment from benzylic cleavage (loss of C₄H₈ and a benzoxazole radical). |

Luminescence Spectroscopy for Photophysical Properties (e.g., Emission Maxima, Quantum Yields)

Benzoxazole derivatives are well-known for their fluorescent properties and are often used as optical brighteners and in luminescent materials. nih.gov The photophysical properties of Benzoxazole, 2,2'-(1,4-butanediyl)bis- are of key interest for its application in luminescent coordination polymers.

While data for the free ligand is limited, a cuprous coordination polymer incorporating it as a ligand exhibits solid-state blue emission at 428 nm when excited at 355 nm. vulcanchem.com This emission is attributed to a metal-to-ligand charge transfer (MLCT) process. vulcanchem.com The inherent photophysical properties of the ligand itself are crucial to this behavior. Related compounds like 4,4'-bis(2-benzoxazolyl)stilbene (B75663) (BBS) show strong fluorescence in the blue region of the spectrum, with emission peaks around 425-455 nm. nih.gov It is highly probable that Benzoxazole, 2,2'-(1,4-butanediyl)bis- itself is a blue-emitting fluorophore, a property that makes it a valuable component for creating new luminescent materials.

Table 5: Luminescence Properties

| Parameter | Value | Compound/Condition | Reference |

|---|---|---|---|

| Emission Maximum (λₑₘ) | 428 nm | Copper(I) coordination polymer with the title compound as a ligand; solid state. | vulcanchem.com |

| Excitation Maximum (λₑₓ) | 355 nm | Copper(I) coordination polymer with the title compound as a ligand; solid state. | vulcanchem.com |

| Predicted Emission Range | 400-450 nm (Blue) | Predicted for the free ligand based on analogous benzoxazole structures. | nih.gov |

UV-Visible Absorption Spectroscopy for Electronic Transitions

The electronic absorption properties of "Benzoxazole, 2,2'-(1,4-butanediyl)bis-" are crucial for understanding its potential applications in areas such as optical brightening and materials science. Analysis of the UV-Visible spectrum provides insights into the π-electron system and the electronic transitions that occur upon absorption of ultraviolet or visible light.

Typically, benzoxazole derivatives exhibit strong absorption bands in the ultraviolet region, which are attributed to π→π* transitions within the conjugated system of the benzoxazole rings. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the extent of conjugation and the presence of substituents.

In a study on various 2,2'-bisbenzoxazole derivatives, it was observed that the UV absorption spectra are a key characteristic for these compounds. jlu.edu.cnjlu.edu.cn For instance, related compounds with different linkages, such as a vinylene or benzene bridge, show distinct spectral properties due to the altered electronic communication between the two benzoxazole units. jlu.edu.cn

The electronic transitions in these types of molecules are generally localized on the benzoxazole chromophore. The aliphatic linker, such as the butanediyl chain in "Benzoxazole, 2,2'-(1,4-butanediyl)bis-", acts as an insulator, preventing significant electronic coupling between the two benzoxazole rings. Consequently, the UV-Visible absorption spectrum is expected to be very similar to that of a single 2-alkylbenzoxazole molecule, with the molar absorptivity being approximately double that of the single chromophore.

Detailed research findings for the specific title compound, including a data table of its UV-Visible absorption maxima and molar absorptivity coefficients in various solvents, would be necessary for a complete analysis of its electronic transitions. Unfortunately, such specific data is not present in the currently available literature.

Computational and Theoretical Investigations of 2,2 1,4 Butanediyl Bis Benzoxazole Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

DFT calculations are a cornerstone of computational chemistry, providing a framework to investigate the fundamental electronic structure and geometry of molecules.

Optimized Molecular Geometries and Conformational Analysis

A primary step in the computational study of Benzoxazole (B165842), 2,2'-(1,4-butanediyl)bis- would be to determine its most stable three-dimensional structures. This involves geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. The flexible 1,4-butanediyl linker allows for multiple possible conformations, arising from the rotation around the single bonds. A thorough conformational analysis would be necessary to identify the global minimum energy structure and other low-energy conformers.

Table 1: Hypothetical Optimized Geometric Parameters for a Stable Conformer of Benzoxazole, 2,2'-(1,4-butanediyl)bis-

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-C (butanediyl) | 1.53 Å |

| Bond Length | C-N (benzoxazole) | 1.38 Å |

| Bond Length | C-O (benzoxazole) | 1.36 Å |

| Dihedral Angle | C-C-C-C (butanediyl) | 180° (anti) / ~60° (gauche) |

This table is illustrative and does not represent published data.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. youtube.com By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer the molecule's ability to act as an electron donor or acceptor, respectively. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and electronic excitation properties. For Benzoxazole, 2,2'-(1,4-butanediyl)bis-, FMO analysis would identify the most likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Benzoxazole, 2,2'-(1,4-butanediyl)bis-

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This table is illustrative and does not represent published data.

Simulation of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations can predict various spectroscopic properties, which are invaluable for the characterization of a compound. The calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. Furthermore, the simulation of Nuclear Magnetic Resonance (NMR) chemical shifts provides a theoretical basis for assigning peaks in experimental ¹H and ¹³C NMR spectra, offering a powerful method for structure verification.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. diva-portal.orgrug.nl For Benzoxazole, 2,2'-(1,4-butanediyl)bis-, an MD simulation would track the motions of all atoms in the system, providing information on conformational changes, flexibility of the butanediyl linker, and interactions with a solvent or other molecules. Such simulations are crucial for understanding how the molecule behaves in a realistic environment.

Quantum Chemical Analysis of Reaction Mechanisms and Energetics

Quantum chemical methods can be employed to study the mechanisms and energetics of chemical reactions involving Benzoxazole, 2,2'-(1,4-butanediyl)bis-. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies. This information is critical for understanding reaction kinetics and predicting the feasibility of different reaction pathways.

Computational Prediction of Material Properties

Computational models can also be used to predict the potential material properties of Benzoxazole, 2,2'-(1,4-butanediyl)bis-. For instance, calculations could estimate its electronic conductivity, optical properties (such as absorption and emission spectra), and potential for use in electronic devices or as a fluorescent marker. These predictions can guide experimental efforts in the design of new materials with desired functionalities.

Future Research Directions and Emerging Areas in Bis Benzoxazole Chemistry

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The development of efficient, selective, and sustainable synthetic methods is a cornerstone of advancing bis-benzoxazole chemistry. While traditional methods often require harsh conditions, future research is intensely focused on pioneering novel catalytic systems that offer milder reaction pathways, higher yields, and improved atom economy.

Key research thrusts include:

Transition-Metal Catalysis: There is a continuous drive to expand the toolkit of transition-metal catalysts beyond conventional options. Research is exploring efficient copper-based systems, such as Cu/PTABS, which enable reactions in environmentally benign solvents like water at ambient temperatures. organic-chemistry.org Other promising avenues include palladium complexes supported on polymers and the use of copper(I) iodide with 1,10-phenanthroline (B135089) as a ligand for cyclization reactions. organic-chemistry.orgrsc.org The mechanism of these catalysts, often involving oxidative insertion/reductive elimination pathways, remains a subject of detailed investigation. organic-chemistry.org

Nanocatalysis: The use of nanocatalysts, such as copper(II) ferrite (B1171679) and copper(II) oxide nanoparticles, is a rapidly growing area. organic-chemistry.orgrsc.org These heterogeneous catalysts offer significant advantages, including high surface area-to-volume ratios, enhanced reactivity, and, crucially, the potential for recovery and recyclability, aligning with the principles of green chemistry. organic-chemistry.orgrsc.org

Organocatalysis: Metal-free catalytic systems are gaining traction to avoid potential metal contamination in the final products, which is particularly important for electronic and biomedical applications. Neutral superbases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been successfully used to catalyze the formation of bis-benzoxazoles from the depolymerization of poly(ethylene terephthalate) (PET), demonstrating a novel route for chemical upcycling. rsc.org

Green and Unconventional Methods: An overarching trend is the move towards sustainable synthesis. This includes the use of reusable acid catalysts like samarium triflate in aqueous media and the exploration of transition-metal-free anodic oxidation, which avoids chemical oxidants and strong acids. organic-chemistry.orgresearchgate.net The application of green solvents and energy-efficient reaction conditions is considered a critical aspect of modern synthetic methodologies for benzoxazole (B165842) derivatives. mdpi.com

| Catalyst Type | Specific Example(s) | Key Advantages | Reference(s) |

| Transition-Metal | CuI/1,10-phenanthroline, Cu/PTABS, Palladium-dendrimer complexes | High efficiency, good for C-N/C-O bond formation, potential for aqueous-phase reactions. | organic-chemistry.orgrsc.org |

| Nanocatalysts | Copper(II) ferrite, Copper(II) oxide nanoparticles | Heterogeneous, recyclable, high surface area, enhanced activity. | organic-chemistry.orgrsc.org |

| Organocatalysts | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Metal-free, avoids contamination, useful in upcycling reactions. | rsc.org |

| Acid Catalysts | Samarium triflate, Fluorophosphoric acid | Reusable, effective under mild/ambient conditions. | organic-chemistry.orgrsc.org |

| Electrocatalysis | Anodic Oxidation | Transition-metal-free, avoids harsh chemical oxidants. | researchgate.net |

Development of Advanced Functional Materials with Tailored Properties

The rigid, conjugated structure of the bis-benzoxazole core makes it an exceptional building block for a new generation of advanced functional materials. Research is focused on correlating the molecular architecture of compounds like Benzoxazole, 2,2'-(1,4-butanediyl)bis- with their macroscopic properties to create materials tailored for specific, high-performance applications.

Emerging functional materials from bis-benzoxazoles include:

Organic Electronics: Bis-benzoxazoles are being investigated for their potential in organic electronics, including as components in organic solar cells (OSCs) and as high-performance polymers. rsc.orgresearchgate.net Their thermal stability and tunable electronic properties are highly desirable for these applications.

Chemosensors: The ability to design bis-benzoxazole derivatives that interact selectively with specific ions or molecules is being harnessed to create sensitive and selective chemosensors. For instance, bis[2-(2′-hydroxylphenyl)benzoxazole] derivatives have been synthesized and shown to act as effective fluorescent sensors for zinc ions (Zn²⁺). rsc.org The butane-1,4-diyl linker in the target compound suggests its potential use as a flexible ligand in coordination chemistry, analogous to how 1,1′-(1,4-butanediyl)bis(imidazole) is used to create coordination polymers. researchgate.net

Biomedical and Pharmaceutical Agents: The benzoxazole scaffold is a recognized pharmacophore found in numerous biologically active compounds. tandfonline.com Future work on bis-benzoxazole structures will likely expand their evaluation as antiproliferative agents against various cancer cell lines, as antimicrobial agents to combat drug-resistant bacteria, and as potential therapeutics for neurodegenerative disorders like Alzheimer's disease by inhibiting key enzymes. mdpi.comtandfonline.comnih.govresearchgate.net

Agrochemicals: There is growing interest in the application of benzoxazole derivatives in agriculture. mdpi.com Research is exploring their potential as novel herbicides, insecticides, and antiviral agents, with some compounds already in commercial use. mdpi.com The structural diversity achievable with bis-benzoxazole architectures offers opportunities to develop new agrochemicals with improved efficacy and novel modes of action. mdpi.com

| Application Area | Functional Property | Example/Target | Reference(s) |

| Organic Electronics | High-performance polymers, Photovoltaic properties | Organic Solar Cells (OSCs) | rsc.orgresearchgate.net |

| Chemosensors | Ion-selective fluorescence | Zinc (Zn²⁺) sensors | rsc.org |

| Biomedical | Antiproliferative, Antimicrobial, Enzyme inhibition | Anticancer, Antibacterial, Anti-Alzheimer's agents | mdpi.comtandfonline.comresearchgate.net |

| Agrochemicals | Herbicidal, Insecticidal, Antiviral | Crop protection agents | mdpi.com |

Integration with Nanomaterials and Hybrid Systems for Synergistic Effects

A significant frontier in materials science is the creation of hybrid systems where different components work together to produce synergistic effects—properties that are greater than the sum of the parts. Integrating bis-benzoxazole molecules with nanomaterials or other functional chemical moieties is a promising strategy to unlock unprecedented performance and functionality.

Future research in this domain is expected to focus on:

Hybrid Molecules for Therapy: The concept of creating hybrid molecules by covalently linking a bis-benzoxazole scaffold to another pharmacophore is a key area of interest. researchgate.net For example, synthesizing bis-benzoxazole bearing bis-Schiff base hybrids has been shown to enhance inhibitory activity against enzymes implicated in Alzheimer's disease. tandfonline.com This approach can lead to multifunctional drugs that act on multiple targets simultaneously or sequentially, potentially increasing therapeutic potency and overcoming drug resistance. researchgate.net

Polymer and Material Composites: Dispersing bis-benzoxazole derivatives within polymer matrices or integrating them onto the surface of nanomaterials (e.g., carbon nanotubes, graphene, metallic nanoparticles) can create advanced composites. These hybrid materials could exhibit enhanced mechanical strength, novel photophysical properties, or improved processability for applications in photonics and electronics. The use of nanoparticles as catalysts for benzoxazole synthesis already points to a strong interface between these two fields. organic-chemistry.orgrsc.org

Intelligent Nanosystems: A forward-looking goal is the design of "intelligent nanomachines" where bis-benzoxazole units act as responsive elements. researchgate.net For example, a bis-benzoxazole derivative could be integrated into a nanoparticle system designed to release a therapeutic agent only in the presence of a specific biological trigger (e.g., a change in pH or the presence of a particular enzyme), leading to targeted therapies with minimal side effects.

Computational Design and High-Throughput Screening of New Bis-benzoxazole Architectures

As the complexity of bis-benzoxazole structures and their potential applications grow, traditional trial-and-error synthesis and testing become increasingly inefficient. In silico methods, including computational design and high-throughput screening (HTS), are becoming indispensable tools for accelerating the discovery and optimization of new bis-benzoxazole architectures.

Key computational approaches include:

High-Throughput Virtual Screening (HTVS): This technique allows researchers to rapidly screen vast virtual libraries of potential bis-benzoxazole derivatives against a specific biological target or for a desired material property. nih.gov Using algorithms like Autodock-vina, HTVS can identify promising lead candidates for synthesis, saving significant time and resources. nih.gov

Molecular Docking and Dynamics: For biomedical applications, molecular docking is used to predict how a bis-benzoxazole molecule will bind to the active site of a target protein, such as an enzyme or receptor. nih.govnih.gov This provides insight into the potential mechanism of action and helps in designing molecules with improved binding affinity and selectivity. nih.gov Subsequent molecular dynamics simulations can then be used to assess the stability of the ligand-protein complex over time. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: Computational tools are crucial for establishing robust SAR and QSAR models. mdpi.com By analyzing how systematic changes in the molecular structure of a series of bis-benzoxazole compounds affect their biological activity or physical properties, researchers can develop predictive models that guide the design of more potent and effective molecules. This rational design approach is critical for optimizing lead compounds into viable candidates for drugs or materials. mdpi.comnih.gov

The synergy between these computational methods and experimental validation is set to dramatically accelerate the pace of innovation in bis-benzoxazole chemistry, enabling the rational design of novel compounds with precisely tailored properties for a wide range of advanced applications.

Q & A

Q. What are the standard synthetic protocols for preparing Benzoxazole, 2,2'-(1,4-butanediyl)bis- and its derivatives?

Methodological Answer: A common approach involves refluxing stoichiometric amounts of precursors (e.g., substituted benzaldehydes or aminotriazoles) with catalysts like glacial acetic acid in absolute ethanol. Post-reflux, solvent evaporation under reduced pressure yields crude solids, which are purified via recrystallization or column chromatography. For example, derivatives of benzoxazole were synthesized by reacting 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes under acidic reflux conditions .

Q. How can X-ray diffraction (XRD) be utilized to confirm the crystal structure of Benzoxazole-based coordination polymers?

Methodological Answer: Single-crystal XRD analysis resolves atomic coordinates, bond angles, and displacement parameters. For Ag(I)-based coordination polymers, Ag ions adopt tetrahedral geometries, coordinating with carboxylate oxygen atoms from one ligand (e.g., 3,3'-(p-xylylenediamino)bis(benzoic acid)) and nitrogen atoms from another (e.g., 1,1'-(1,4-butanediyl)bis(2-methylbenzimidazole)). Data refinement using software like SHELX validates structural models .

Q. What spectroscopic techniques are critical for characterizing Benzoxazole derivatives?

Methodological Answer:

- NMR : H and C NMR identify proton environments and confirm substituent positions.

- FT-IR : Carboxylic acid (C=O stretch at ~1700 cm) and benzoxazole (C=N stretch at ~1600 cm) functional groups are key markers.

- UV-Vis : Absorbance spectra (e.g., λmax at 350–370 nm) correlate with π→π* transitions in conjugated systems .

Q. How can researchers analyze thermal stability and decomposition pathways?

Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen/air reveals decomposition temperatures. For example, fluorescent brighteners like 2,2'-(1,4-naphthalenediyl)bis(benzoxazole) show stability up to 300°C, with mass loss corresponding to ligand breakdown. Differential scanning calorimetry (DSC) identifies phase transitions .

Advanced Research Questions

Q. How does incorporating Benzoxazole derivatives into metal-organic frameworks (MOFs) enhance photophysical properties?

Methodological Answer: Benzoxazole ligands in MOFs (e.g., Ag(I)-based frameworks) introduce rigid, conjugated backbones that facilitate fluorescence via ligand-centered transitions. The coordination environment (e.g., tetrahedral Ag centers) modulates emission wavelengths. Studies show such MOFs exhibit tunable luminescence for sensing or optoelectronic applications .

Q. What computational methods predict the fluorescence quantum yield of Benzoxazole-based brighteners?

Methodological Answer: Density functional theory (DFT) calculates electronic transitions and excited-state geometries. For 1,4-bis(benzoxazol-2-yl)naphthalene, HOMO-LUMO gaps correlate with experimental λem (~430 nm). Time-dependent DFT (TD-DFT) models solvent effects (e.g., polarity on Stokes shift) .

Q. How can researchers evaluate the biological activity of Benzoxazole derivatives?

Methodological Answer: In vitro assays (e.g., antimicrobial MIC tests) screen derivatives against bacterial/fungal strains. For example, 6-benzoxazole benzimidazole derivatives showed antihypertensive activity via ACE inhibition assays. Dose-response curves and molecular docking (e.g., with ACE active sites) validate mechanisms .

Q. What strategies resolve contradictions in crystallographic data for Benzoxazole-containing polymers?

Methodological Answer: Discrepancies in bond lengths/angles may arise from disordered solvent molecules or twin crystals. High-resolution synchrotron XRD (λ = 0.7–1.0 Å) improves data accuracy. Rietveld refinement reconciles experimental and simulated powder XRD patterns .

Q. How do steric and electronic substituents influence the fluorescence efficiency of Benzoxazole derivatives?

Methodological Answer: Electron-withdrawing groups (e.g., -NO) redshift emission via conjugation extension, while bulky tert-butyl groups reduce aggregation-caused quenching (ACQ). Comparative studies of 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT) vs. non-substituted analogs quantify quantum yield improvements .

Q. What advanced separation techniques purify Benzoxazole derivatives for high-purity research?

Methodological Answer: Preparative HPLC with C18 columns (acetonitrile/water gradients) isolates >98% pure fractions. For thermally stable compounds, sublimation at reduced pressure (e.g., 200°C, 0.01 atm) removes volatile impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.